molecular formula C30H18N6O3 B15164080 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene CAS No. 148044-11-5

1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene

Cat. No.: B15164080
CAS No.: 148044-11-5
M. Wt: 510.5 g/mol
InChI Key: WVVRLJFQEXHDBT-UHFFFAOYSA-N
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Description

1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: is a star-shaped organic compound that has gained significant attention in the field of materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves a multi-step process. One common method is the threefold Huisgen reaction on a central triazine tricarboxylic acid with suitable aryltetrazoles . This reaction yields the desired compound with high efficiency. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient charge transfer, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with electron transport layers in OLEDs and OPVs, where it helps facilitate the movement of electrons and holes, thereby enhancing device performance .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene stands out due to its unique star-shaped structure, which provides exceptional thermal and photophysical properties. This makes it particularly suitable for applications in optoelectronics, where stability and efficiency are crucial .

Properties

CAS No.

148044-11-5

Molecular Formula

C30H18N6O3

Molecular Weight

510.5 g/mol

IUPAC Name

2-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C30H18N6O3/c1-4-10-19(11-5-1)25-31-34-28(37-25)22-16-23(29-35-32-26(38-29)20-12-6-2-7-13-20)18-24(17-22)30-36-33-27(39-30)21-14-8-3-9-15-21/h1-18H

InChI Key

WVVRLJFQEXHDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=NN=C(O6)C7=CC=CC=C7

Origin of Product

United States

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